3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid
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Overview
Description
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a boronic acid derivative that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring.
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with various biological activities . More research is needed to identify the specific targets of this compound.
Mode of Action
The trifluoromethoxy group is known to be electron-withdrawing, which could influence the compound’s interaction with its targets .
Biochemical Analysis
Biochemical Properties
The 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used.
Major Products Formed
Oxidation: Formation of the corresponding phenol.
Reduction: Formation of the reduced trifluoromethoxy derivative.
Substitution: Formation of various arylated products depending on the coupling partner.
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but lacks the pyridine ring.
4-(Trifluoromethyl)phenylboronic acid: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Properties
IUPAC Name |
[5-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF3NO3/c14-12(15,16)20-11-3-1-8(2-4-11)9-5-10(13(18)19)7-17-6-9/h1-7,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZCXPIRJJEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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